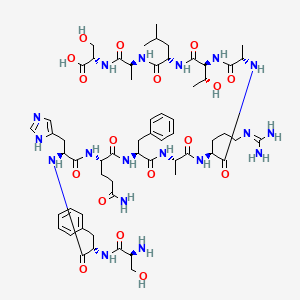
Sodium 3-hydroxybutyrate-2,2-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-hydroxybutyrate-2,2-d2: is a deuterated form of sodium 3-hydroxybutyrate, where two hydrogen atoms are replaced by deuterium. This compound is a stable isotope-labeled analog used in various scientific research applications, particularly in metabolic studies and as a tracer in biochemical experiments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sodium 3-hydroxybutyrate-2,2-d2 typically involves the reaction of ethyl 3-hydroxybutyrate with sodium hydroxide in a mixed solvent of an organic solvent and water. The reaction is carried out at controlled temperatures and stirring rates to ensure the formation of the desired product . The process involves:
- Dissolving ethyl 3-hydroxybutyrate in a mixed solvent.
- Adding sodium hydroxide in portions while maintaining the temperature between 5-25°C and stirring at 300-500 rpm.
- Heating the reaction mixture to 50-80°C and then slowly reducing the temperature.
- Stirring the mixture at reduced temperatures, followed by filtration, washing, and drying to obtain the final product .
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Sodium 3-hydroxybutyrate-2,2-d2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to acetoacetate by 3-hydroxybutyrate dehydrogenase.
Reduction: It can be reduced back to 3-hydroxybutyrate under specific conditions.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include 3-hydroxybutyrate dehydrogenase and NAD+ as a cofactor.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products:
Oxidation: Acetoacetate.
Reduction: 3-Hydroxybutyrate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 3-hydroxybutyrate-2,2-d2 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Metabolic Studies: Used as a tracer to study metabolic pathways and energy production in cells.
Biochemical Experiments: Helps in understanding the role of 3-hydroxybutyrate in various biochemical processes.
Medical Research: Investigated for its potential therapeutic effects in diseases such as cancer, neurological disorders, and metabolic syndromes.
Industrial Applications: Used in the production of biodegradable plastics and as a precursor for various fine chemicals.
Mechanism of Action
Sodium 3-hydroxybutyrate-2,2-d2 exerts its effects through several mechanisms:
Energy Production: It is oxidized to acetoacetate, which enters the citric acid cycle to produce ATP.
Gene Regulation: It inhibits histone deacetylases, leading to epigenetic regulation of gene expression.
Signaling Molecule: Acts as a signaling molecule influencing lipid metabolism, neuronal function, and overall metabolic rate.
Comparison with Similar Compounds
Sodium 3-hydroxybutyrate: The non-deuterated form used in similar applications.
Sodium 4-hydroxybutyrate: Another hydroxylated butyrate used in different biochemical pathways.
Polyhydroxybutyrate: A polymer used in the production of biodegradable plastics.
Uniqueness: Sodium 3-hydroxybutyrate-2,2-d2 is unique due to its deuterium labeling, which makes it particularly useful in tracing and studying metabolic pathways with high precision .
Properties
Molecular Formula |
C4H7NaO3 |
|---|---|
Molecular Weight |
128.10 g/mol |
IUPAC Name |
sodium;2,2-dideuterio-3-hydroxybutanoate |
InChI |
InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/i2D2; |
InChI Key |
NBPUSGBJDWCHKC-IYPYQTRPSA-M |
Isomeric SMILES |
[2H]C([2H])(C(C)O)C(=O)[O-].[Na+] |
Canonical SMILES |
CC(CC(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


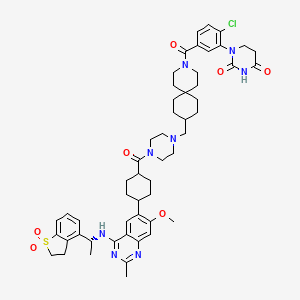
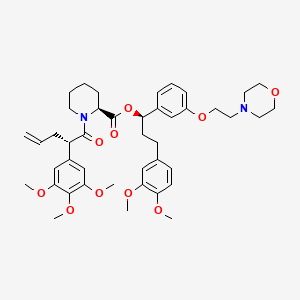
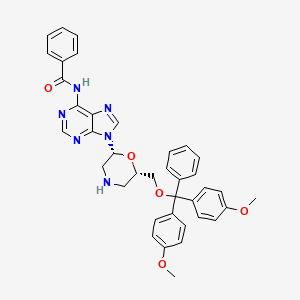
![5-[2-[[(4S)-4-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-1-[4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoyl]amino]ethylamino]naphthalene-1-sulfonic acid](/img/structure/B12388713.png)
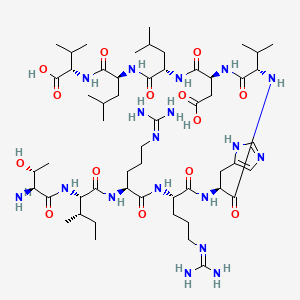
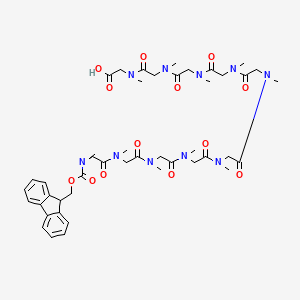
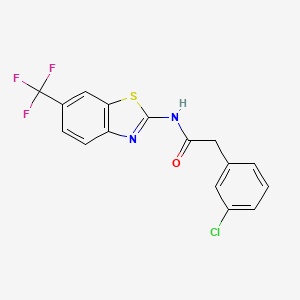
![2-[4-[(5,6-Diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetic acid](/img/structure/B12388739.png)
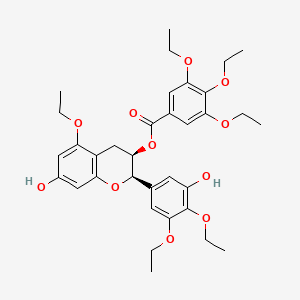

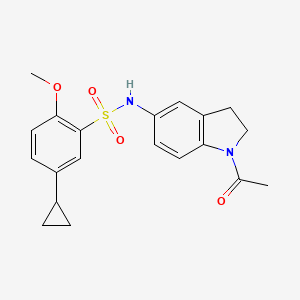
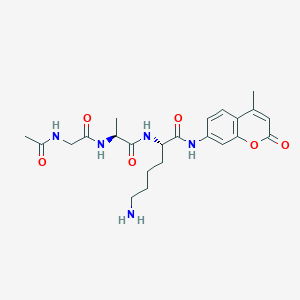
![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12388765.png)
